4-methyl-N-(3-methylbenzyl)-N-tosylpiperazine-1-carboxamide
Description
4-Methyl-N-(3-methylbenzyl)-N-tosylpiperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring a methyl group at the piperazine nitrogen, a 3-methylbenzyl substituent, and a tosyl (p-toluenesulfonyl) group. Its synthesis typically involves multi-step reactions, including sulfonylation and carboxamide coupling, under optimized conditions using catalysts like silica sulfuric acid (SSA) or triethylamine (TEA) in acetonitrile (AC) .
The structural complexity of this compound allows for diverse interactions with biological targets. The tosyl group enhances steric bulk and may influence solubility, while the 3-methylbenzyl moiety contributes to lipophilicity and receptor binding.
Properties
IUPAC Name |
4-methyl-N-[(3-methylphenyl)methyl]-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-17-7-9-20(10-8-17)28(26,27)24(16-19-6-4-5-18(2)15-19)21(25)23-13-11-22(3)12-14-23/h4-10,15H,11-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAFLTPPPBBQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-methylbenzyl)-N-tosylpiperazine-1-carboxamide typically involves multiple steps. One common method involves the reaction of piperazine with tosyl chloride to introduce the tosyl group. This is followed by the introduction of the carboxamide group through a reaction with an appropriate carboxylic acid derivative. The final step involves the alkylation of the piperazine ring with 3-methylbenzyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 4-methyl-N-(3-methylbenzyl)-N-tosylpiperazine-1-carboxamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-methylbenzyl)-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Overview
This compound belongs to the class of piperazine derivatives, which are known for their varied biological activities. The structure includes a piperazine ring substituted with a tosyl group and a carboxamide group, making it suitable for various chemical reactions and biological interactions.
Medicinal Chemistry
- Drug Development : The compound is explored for its potential as a therapeutic agent, particularly in designing new drugs targeting various diseases.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for further anticancer research .
- Antimicrobial Properties : Research indicates potential antimicrobial effects, suggesting its use in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, which could be beneficial in treating conditions like castration-resistant prostate cancer .
Chemical Research
- Building Block for Synthesis : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules .
- Receptor Binding Studies : Investigated for its ability to bind to specific receptors, contributing to biochemical assays and receptor-ligand interaction studies.
Anticancer Studies
A study evaluated the cytotoxic effects of related piperazine derivatives on human cancer cell lines (e.g., HCT-116, MCF-7). Results indicated that certain derivatives exhibited significant cytotoxicity while maintaining minimal toxicity at effective concentrations .
Antimicrobial Activity
In vitro studies highlighted the antimicrobial potential of this compound against various pathogens, suggesting its applicability in developing new antibiotics.
Enzyme Inhibition
Research has shown that this compound can inhibit key enzymes involved in steroid biosynthesis, presenting opportunities for therapeutic interventions in hormone-related cancers .
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-methylbenzyl)-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Key Observations :
Tosyl Group: The sulfonamide moiety increases molecular weight and steric hindrance, which may reduce solubility but improve protease resistance compared to non-sulfonylated analogues (e.g., A3 in ) .
Synthetic Optimization :
- The target compound’s synthesis likely parallels methods for bis-sulfonamides (e.g., compound 11 in ), where tosyl chloride and TEA in dichloromethane yield high-purity products .
- Catalyst selection (e.g., SSA vs. DMAP) significantly impacts yields, as seen in , where SSA provided optimal results for similar carboxamides .
Pharmacological and Physicochemical Comparisons
Antiproliferative Activity :
- The structurally simpler 4-Me-N-(p-tolyl)piperazine-1-carboxamide () demonstrated potent cell cycle arrest in MCF7 and HCT116 cells, suggesting that methyl and aryl substituents are critical for anticancer activity. The target compound’s additional tosyl group may modulate this activity by altering membrane permeability or target engagement .
Conformational Stability :
- Compound 4a () highlights the role of methylene linkers and N-methylpiperazine in stabilizing protein-ligand interactions via hydrogen bonding (e.g., with Ile360, His361).
Antimycobacterial Properties :
Structure-Activity Relationship (SAR) Trends
- Piperazine Substitutions: Methyl or ethyl groups at the piperazine nitrogen (e.g., ) improve metabolic stability but may reduce solubility.
Aromatic Substituents :
Biological Activity
4-Methyl-N-(3-methylbenzyl)-N-tosylpiperazine-1-carboxamide is a synthetic compound derived from the piperazine family, which has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a piperazine ring substituted with a methyl group, a 3-methylbenzyl group, and a tosyl group, contributing to its unique pharmacological profile. The structural formula can be represented as follows:
1. Anticancer Activity
Research has indicated that piperazine derivatives often exhibit significant anticancer properties. For instance, compounds with similar piperazine structures have shown efficacy against various cancer cell lines, including lung cancer (A549) and cervical cancer (HeLa). A study reported that derivatives of piperazine could inhibit colony formation and induce apoptosis in these cell lines .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4-Methyl-N-(3-methylbenzyl)-N-tosylpiperazine-1-carboxamide | A549 | TBD | Apoptosis induction |
| Hybrid Piperazine Derivative | HeLa | 0.26 | Cell cycle arrest |
2. Cannabinoid Receptor Interaction
The compound's structural analogs have been studied for their interaction with cannabinoid receptors, particularly CB1 and CB2. These receptors are involved in various physiological processes, including pain modulation and appetite regulation. Analogous compounds demonstrated selective binding to CB1 receptors with Ki values indicating moderate affinity . Inverse agonism at these receptors can lead to therapeutic effects in conditions like obesity and anxiety.
3. Antimicrobial Activity
Piperazine derivatives have also been evaluated for antimicrobial properties. Compounds structurally related to 4-methyl-N-(3-methylbenzyl)-N-tosylpiperazine-1-carboxamide were tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is significantly influenced by their substituents. For instance:
- Tosyl Group : Enhances lipophilicity, potentially improving cell membrane permeability.
- Methyl Substituents : Influence receptor binding affinity and selectivity.
A comparative analysis of various piperazine derivatives reveals that modifications on the benzyl moiety can drastically alter their pharmacological profiles.
Case Study 1: Anticancer Efficacy
A study involving a series of piperazine derivatives highlighted the anticancer activity of compounds with similar structural motifs to 4-methyl-N-(3-methylbenzyl)-N-tosylpiperazine-1-carboxamide. These compounds were shown to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways in human lung cancer cells .
Case Study 2: Cannabinoid Receptor Modulation
Research on analogs of this compound demonstrated significant binding affinity to CB1 receptors, suggesting potential applications in treating disorders linked to cannabinoid signaling pathways. The inverse agonist behavior observed in these studies indicates a promising avenue for drug development targeting metabolic disorders .
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-methyl-N-(3-methylbenzyl)-N-tosylpiperazine-1-carboxamide?
Methodological Answer: The synthesis of piperazine carboxamide derivatives typically involves coupling reactions under inert atmospheres. For example, HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and Et₃N in THF are effective for amide bond formation, with reaction times of 12 hours at room temperature . Purification via silica gel column chromatography (e.g., using hexanes/EtOAC with 0.25% Et₃N) yields high-purity products (~45–85% yields) . Key variables include stoichiometric ratios (1:1.5 molar ratio of amine to carbonyl precursor) and solvent choice to improve solubility .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Structural confirmation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at 2.1–2.3 ppm, aromatic protons at 6.8–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ for C₂₃H₃₀N₃O₃S expected at ~452.2 m/z) .
- X-ray Crystallography: For crystalline derivatives, CCDC deposition (e.g., CCDC-1990392) provides definitive bond-length and stereochemistry data .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
Methodological Answer: Common impurities include unreacted starting materials (e.g., residual tosyl chloride) or byproducts from incomplete coupling. Mitigation strategies:
- Purification: Use gradient elution in column chromatography (e.g., 10% MeOH in DCM) to separate polar byproducts .
- Reaction Monitoring: TLC (thin-layer chromatography) with UV visualization ensures reaction completion before workup .
- Acid/Base Washes: Sequential washes with NaHCO₃ (to remove acidic impurities) and brine (to remove unreacted reagents) improve purity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) influence the compound’s biological activity?
Methodological Answer: Substituent effects can be systematically studied via structure-activity relationship (SAR) analysis. For example:
- Electron-Withdrawing Groups (e.g., -CF₃): Enhance metabolic stability but may reduce solubility. In analogs like 1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, -CF₃ increases antiarrhythmic activity by modulating ion channel interactions .
- Hydrophobic Groups (e.g., 3-methylbenzyl): Improve membrane permeability, as seen in dopamine D3 receptor ligands with similar scaffolds .
- Tosyl vs. Boc Protection: Tosyl groups enhance electrophilicity for nucleophilic substitution, whereas Boc groups facilitate deprotection under mild acidic conditions .
Q. What computational tools can predict synthetic pathways or reactivity for novel derivatives?
Methodological Answer: AI-driven platforms (e.g., Pistachio, Reaxys) enable retrosynthetic analysis:
- Template-Based Models: Identify feasible routes using databases (e.g., PISTACHIO_RINGBREAKER predicts one-step couplings with 85% accuracy) .
- Density Functional Theory (DFT): Calculates transition-state energies for reactions like amide bond formation, optimizing solvent and catalyst choices .
- Molecular Docking: Screens derivatives against target proteins (e.g., kinases) to prioritize synthesis based on binding affinity .
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer: Contradictions often arise from assay variability or impurity interference. Resolution strategies:
- Standardized Assays: Replicate experiments using cell lines with consistent receptor expression levels (e.g., HEK293 for GPCR studies) .
- Metabolite Profiling: LC-MS/MS identifies active metabolites that may contribute to observed effects (e.g., hydroxylated byproducts in hepatic microsomes) .
- Orthogonal Validation: Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to corroborate binding data from fluorescence assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
